Product packaging for Endosidin4(Cat. No.:)

Endosidin4

Cat. No.: B1192713
M. Wt: 262.1436
InChI Key: CBAXSUBGAAWLOP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Endosidin4 (ES4) is a valuable chemical tool for the acute and reversible inhibition of intracellular vesicle trafficking in eukaryotic cells, with primary research applications in plant cell biology. Its primary characterized mechanism of action is the specific targeting of SEC7 domain-containing ADP-ribosylation factor guanine nucleotide exchange factors (ARF-GEFs) . By inhibiting ARF-GEF activity, ES4 prevents the activation of ARF GTPases, a crucial step for vesicle budding from membranes . This action has broad effects on the endomembrane system, disrupting key processes including endocytosis, exocytosis, and vacuolar targeting . In plant research, these trafficking disruptions manifest in several specific phenotypes. A major application of ES4 is in studying the polar distribution of PIN-FORMED (PIN) auxin transporters, which is essential for directional auxin transport and subsequent plant development and tropic responses . The compound acts similarly to and shows synergistic effects with the well-known ARF-GEF inhibitor Brefeldin A (BFA), but provides a distinct chemical scaffold for probing these essential trafficking regulators . The utility of ES4 has been demonstrated in model systems like Arabidopsis thaliana , and studies in yeast suggest its effect is conserved, highlighting its role as a fundamental probe for eukaryotic cell biology . As a small molecule inhibitor, ES4 offers significant advantages over genetic approaches, allowing for dose-dependent, transient, and reversible perturbation of dynamic trafficking processes without the complications of developmental lethality or genetic redundancy . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H5F2NaO4

Molecular Weight

262.1436

IUPAC Name

Sodium 2-(difluoromethyl)-4-oxo-4H-chromene-6-carboxylate

InChI

InChI=1S/C11H6F2O4.Na/c12-10(13)9-4-7(14)6-3-5(11(15)16)1-2-8(6)17-9;/h1-4,10H,(H,15,16);/q;+1/p-1

InChI Key

CBAXSUBGAAWLOP-UHFFFAOYSA-M

SMILES

O=C(C1=CC(C(C=C(C(F)F)O2)=O)=C2C=C1)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Endosidin4;  Endosidin-4;  Endosidin 4

Origin of Product

United States

Molecular Target and Mechanism of Action of Endosidin4

Identification of SEC7 Domain-Type ARF GTPase Exchange Factors (ARF-GEFs) as Primary Targets

The identification of SEC7 domain-type ARF-GEFs as the primary targets of Endosidin4 has been established through a combination of genetic, biochemical, and computational approaches. nih.gov

Genetic studies, particularly in Arabidopsis thaliana and Saccharomyces cerevisiae (yeast), have provided compelling evidence for ARF-GEFs as targets of ES4. Mutants defective in ARF-GEF proteins exhibit altered sensitivity to ES4. nih.gov Notably, Arabidopsis gnl1-2, gnl1-3, and ben1-2 mutants displayed heightened sensitivity to ES4 treatment. nih.gov These mutants are deficient in different ARF-GEFs, with GNOM-LIKE1 (GNL1) and BFA-VISUALIZED ENDOCYTIC TRAFFICKING DEFECTED1 (BEN1) being specific examples. BEN1, for instance, encodes the SEC7-domain containing protein AtMIN7/BIG5, further implicating SEC7-domain ARF-GEFs. nih.gov The observed hypersensitivity of these mutants to ES4 underscores the critical role of the targeted ARF-GEFs in cellular processes affected by the compound. nih.gov

Biochemical validation techniques, such as the Drug Affinity Responsive Target Stability (DARTS) assay, have confirmed the direct interaction between this compound and ARF-GEFs. nih.gov The DARTS assay is designed to detect small molecule-protein interactions by assessing whether a small molecule protects a protein from proteolytic degradation. nih.gov In the presence of ES4, a subset of Arabidopsis SEC7-containing ARF-GEFs showed protection from degradation, indicating a direct physical binding. nih.gov This biochemical evidence strongly supports the notion that ARF-GEFs are direct binding partners of ES4. nih.gov

Computational modeling and docking simulations have further corroborated the specific targeting of SEC7 domain-containing ARF-GEFs by this compound. nih.gov Molecular docking simulates the preferred orientation and binding affinity between a ligand (ES4) and a protein (ARF-GEF), offering insights into the binding site and biological activity. These simulations have been utilized to predict the specific target sites of ES4 within these ARF-GEFs, reinforcing the experimental findings regarding its molecular targets. nih.gov

Mode of Inhibition of ARF-GEF Activity

This compound's inhibitory action on ARF-GEFs primarily involves interference with the activation and membrane association of ARF1 GTPases, distinguishing its mechanism from other known ARF-GEF inhibitors. nih.gov

ARF-GEFs are crucial for activating ARF1 proteins by catalyzing the exchange of GDP for GTP. nih.gov Upon activation, GTP-bound ARF1 recruits coat proteins from the cytosol to membranes, initiating the formation of vesicles essential for intracellular transport. nih.gov this compound interferes with this fundamental process by impeding the activation-based membrane association of ARF1 GTPases. nih.gov Studies have shown that ES4 treatment leads to an inactive, cytosolic localization of wild-type ARF1 (ARF1WT), mirroring the behavior of GDP-locked ARF1 (ARF1T31N). nih.gov Conversely, ES4 does not affect GTP-locked ARF1 (ARF1Q71L) or other mutant variants that are activated independently of ARF-GEF activity, confirming its specific action on the GEF-dependent activation step. nih.gov

While this compound shares some phenotypic similarities with Brefeldin A (BFA), another well-established ARF-GEF inhibitor, their underlying mechanisms of action are distinct. nih.gov BFA, a fungal metabolite, inhibits protein transport from the endoplasmic reticulum (ER) to the Golgi complex by preventing the association of COP-I coat proteins with the Golgi membrane. It achieves this by uncompetitively inhibiting ARF-GEFs like GBF1, binding to the complex formed with GDP-bound ARF1 and thereby preventing its conversion to the GTP-bound form.

A key difference lies in their interaction with the SEC7 domain and ARF1 activation. Unlike BFA, which directly inhibits the GDP-to-GTP exchange activity of large Golgi ARF-GEFs such as BIG1, this compound does not inhibit this exchange by any tested SEC7-containing ARF-GEFs. nih.gov Instead, ES4 appears to affect a regulatory mechanism of ARF-GEF activity, rather than directly competing with the ARF binding site on the SEC7 domain. nih.gov This suggests that ES4 targets a different subset of ARF-GEFs or interacts with them in a distinct manner compared to BFA, leading to different intracellular phenotypes. nih.gov For instance, BFA inhibits most ARF-GEFs, with notable exceptions being GNL1 and BIG3, which are BFA-resistant. The distinct specificities and modes of action of ES4 and BFA make them valuable complementary tools for dissecting the complex roles of ARF/ARF-GEF-dependent trafficking pathways. nih.gov

Table 1: Comparison of this compound and Brefeldin A Mechanisms

FeatureThis compound (ES4)Brefeldin A (BFA)
Primary Target SEC7 domain-type ARF-GEFs (subset) nih.govSEC7 domain-type ARF-GEFs (most, except GNL1, BIG3)
Direct Interaction Yes (validated by DARTS assay) nih.govYes (binds to ARF-GEF/ARF1-GDP complex)
Effect on ARF1 Activation Interferes with activation-based membrane association nih.govPrevents GDP-to-GTP exchange
Mechanism of Inhibition Affects a regulatory mechanism of ARF-GEF activity nih.govUncompetitive inhibition of ARF-GEFs
Inhibition of GDP-GTP Exchange Does not inhibit nih.govSpecifically inhibits (e.g., BIG1) nih.gov
Synergistic Effects Acts synergistically with BFA nih.govActs synergistically with ES4 nih.gov

Impact of Endosidin4 on Eukaryotic Intracellular Trafficking Pathways

Disruption of Protein Recycling Pathways

Endosidin4 plays a significant role in disrupting protein recycling pathways by specifically targeting SEC7 domain-type ARF-GEFs. ARF-GEFs are crucial regulators of vesicle budding and cargo sorting in post-Golgi trafficking, and they are also involved in the endocytosis and recycling of proteins to the plasma membrane. By interfering with the activation-based membrane association of ARF1 GTPases, ES4 impedes the normal functioning of these pathways.

The impact of ES4 on protein recycling is particularly evident in its effects on the polar distribution of PIN-FORMED (PIN) proteins, which are essential auxin transporters in plants. PIN proteins undergo continuous cycles of endocytosis and recycling between the plasma membrane and endosomes to maintain their polar distribution nih.gov. Inhibition of this recycling, for instance by BFA or in Arabidopsis gnom mutants, leads to a loss of polarity. ES4's ability to interfere with ARF-GEF activity directly impacts these critical recycling mechanisms, thereby affecting cellular polarity and developmental processes nih.gov.

Effects on Recycling Endosome Dynamics and BFA-Induced Aggregations

This compound significantly affects the dynamics of recycling endosomes and the formation of Brefeldin A (BFA)-induced aggregations, commonly known as BFA bodies. Recycling endosomes are intracellular compartments responsible for returning endocytosed molecules, such as receptors and transporters, back to the plasma membrane, a process vital for cellular homeostasis and plasma membrane composition.

BFA is known to inhibit the recycling of internalized proteins, such as PIN1, from endosomes back to the plasma membrane, leading to their accumulation in distinct intracellular agglomerations called BFA bodies. Studies have demonstrated that ES4 treatment reduces the number of these PIN1-labeled BFA bodies in a concentration-dependent manner. For example, at a concentration of 83 µM, ES4 treatment can reduce the number of PIN1-labeled BFA bodies by up to 93% compared to mock treatment. This effect highlights ES4's potent inhibitory action on the recycling pathway that is also sensitive to BFA.

Furthermore, ES4 has been shown to stabilize BFA-sensitive proteins, including key ARF-GEFs such as GNOM, BIG1, BIG4, and BIG5. This stabilization suggests that ES4, similar to BFA, interacts with and affects the conformational state or activity of these ARF-GEFs, which are central to the regulation of endosomal trafficking and recycling pathways. The observed intracellular signal agglomerations for various marker lines after ES4 treatment further underscore its broad impact on multiple endomembrane compartments, mirroring effects seen with BFA.

Effect of this compound on PIN1-Labeled BFA Bodies

This compound Concentration (µM)Reduction in PIN1-Labeled BFA Bodies (%)
83Up to 93

Physiological and Developmental Consequences of Endosidin4 Treatment in Model Organisms

Effects in Plant Systems (e.g., Arabidopsis thaliana)

Endosidin4 (ES4) has been characterized as a potent inhibitor of eukaryotic ARF-GEFs, demonstrating its utility in studying endomembrane protein trafficking and its role in plant development. nih.govoup.com Its mode of action is comparable to and synergistic with Brefeldin A (BFA), another established ARF-GEF inhibitor. nih.govoup.com ES4 exerts broad effects on intracellular trafficking pathways, encompassing endocytosis, exocytosis, and vacuolar targeting. nih.govoup.com Notably, Arabidopsis and yeast mutants with compromised ARF-GEF function exhibit altered sensitivity to ES4, further underscoring its specific targeting of these crucial regulatory proteins. nih.govoup.com Mechanistically, ES4 interferes with the activation-dependent membrane association of ARF1 GTPases. nih.gov

Regulation of Auxin Transport and Polar Localization of PIN Proteins

ARF-GEFs are indispensable for various aspects of plant development, largely due to their critical role in controlling the polar subcellular localization of PIN-FORMED (PIN) proteins, which are efflux transporters for the plant hormone auxin. nih.govoup.com The precise polar distribution of PIN proteins is maintained through continuous cycles of endocytosis and recycling between the plasma membrane (PM) and endosomes. nih.gov ES4 treatment has been shown to specifically affect the basal, polar localization of PIN1 proteins. nih.govoup.com Interestingly, ES4 preferentially impacts basal PIN cargo without significantly affecting the localization of apical PIN proteins. nih.gov

This compound actively interferes with endomembrane protein trafficking. nih.gov The trafficking of PIN proteins, mediated by ARF-GEFs, is integral to the dynamic adjustments of PIN polarity in response to environmental cues such as light and gravity. nih.gov Similar to the effects observed with BFA or in Arabidopsis gnom mutants, inhibition of PIN recycling by ES4 leads to a loss of polarity and, with prolonged exposure, can induce the transcytosis of PIN proteins from the basal to the apical side of the cell. nih.gov ES4 operates in a dose-dependent manner, effectively slowing down or inhibiting multiple trafficking processes, including endocytosis, recycling, and transport to the vacuole. oup.com Research indicates that ES4 treatment alters the basal polarity of ectopically expressed PIN1, though it does not visibly affect the localization of native PIN proteins. oup.com The recycling of PIN proteins is known to be dependent on clathrin-mediated endocytosis (CME). ontosight.ai

This compound influences processes that are regulated by auxin transport. nih.gov However, studies using the auxin-responsive promoter DR5pro:GUS indicated that a 48-hour treatment with 17 µM ES4 had no visible effect compared to control, suggesting that ES4 might not directly influence the auxin response in root tissues, but rather its transport and distribution. nih.govoup.com Auxin itself can dynamically modify the subcellular localization of PINs at the plasma membrane, thereby establishing a feedback loop between auxin signaling and transport. Auxin transport inhibitors, including ES4, influence the localization of PIN proteins within the endomembrane system through indirect mechanisms.

Impact on Root Growth and Morphology

This compound treatment significantly impacts root growth and morphology in Arabidopsis thaliana. At a concentration of 17 µM, ES4 led to a nearly 50% reduction in primary root length in wild-type Arabidopsis seedlings. nih.gov Furthermore, the density of lateral roots in Col-0 seedlings was observed to be reduced following ES4 treatment. nih.govoup.com The compound also affected hypocotyl development, reducing the length of dark-grown Arabidopsis hypocotyls by 25%. nih.gov Morphologically, the cotyledons of dark-grown seedlings treated with ES4 appeared straight and open, contrasting with the closed cotyledons typically observed in the apical hook of control seedlings. nih.gov These observed effects are consistent with ES4's influence on processes regulated by auxin transport. nih.gov

Table 1: Effects of 17 µM this compound on Arabidopsis thaliana Seedling Growth

ParameterEffect of 17 µM ES4 Treatment (compared to control)Source
Primary Root LengthReduced by nearly 50% nih.gov
Hypocotyl LengthReduced by 25% (in dark-grown seedlings) nih.gov
Lateral Root DensityReduced nih.govoup.com
Cotyledon MorphologyStraight and open (in dark-grown seedlings) nih.gov

Influence on Cuticle Formation (via ARF-GEF mediated processes)

ARF-GEF proteins are recognized as key components of the vesicle trafficking system within eukaryotic cells. Specifically, AtMIN7, an Arabidopsis ARF-GEF located at the Trans-Golgi Network/Early Endosome (TGN/EE), has been identified as critical for cutin formation. AtMIN7 is thought to be involved in the sorting, assembly, or delivery of cutin precursors, as well as associated proteins and enzymes, through the intracellular trafficking pathway to facilitate cuticle formation. Evidence from atmin7 mutant leaves reveals a thinner cuticular layer, structural defects in stomata, and impaired cuticle ledges of stomata, alongside a significant reduction in cutin monomers. Given that this compound targets SEC7 domain-type ARF-GEFs, and AtMIN7 is a member of this family, it is implied that this compound treatment would indirectly influence cuticle formation by disrupting AtMIN7-mediated trafficking processes.

Effects in Non-Plant Eukaryotic Systems (e.g., Saccharomyces cerevisiae)

The chemical compound this compound (ES4) has been identified as a potent inhibitor of eukaryotic ADP-ribosylation factor guanine (B1146940) nucleotide exchange factors (ARF-GEFs), with observed effects extending beyond plant systems to include the model organism Saccharomyces cerevisiae, commonly known as budding yeast. Its mechanism of action involves targeting the evolutionarily conserved SEC7 domain present in these ARF-GEFs, which are crucial regulators of intracellular trafficking. wikipedia.orgciteab.comxenbase.orgnih.gov

Altered Sensitivity of ARF-GEF Mutants in Yeast

This compound functions by specifically interfering with the activation-based membrane association of ARF1 GTPases. This inhibition is selective, as ES4 does not affect mutant variants of ARF1 that can be activated independently of ARF-GEF activity, thereby confirming its direct targeting of ARF-GEF function. wikipedia.orgciteab.comxenbase.org

Studies conducted in Saccharomyces cerevisiae have revealed that yeast mutants harboring defects in ARF-GEF proteins exhibit an altered sensitivity to this compound. wikipedia.orgciteab.comxenbase.orgnih.govtranscriptionfactor.orgjkchemical.com In yeast, the ARF-GEF proteins GEA1p and GEA2p play redundant, yet essential, roles in the activation of ARF1 at early Golgi apparatus compartments. This activation is critical for the formation of COPI-mediated vesicles, which are integral to the secretory pathway. wikipedia.orginvivochem.cn

Interestingly, yeast strains with a complete knockout of the GEA1p gene demonstrated a sensitivity to ES4 that was comparable to that of wild-type strains. This observation is attributed to the compensatory presence and functional redundancy of GEA2p, highlighting the robust nature of this essential cellular pathway. wikipedia.orginvivochem.cn These findings collectively corroborate that the mode of action of this compound in yeast is specifically linked to its inhibitory effect on SEC7-domain-containing ARF-GEFs. wikipedia.org

The altered sensitivity of ARF-GEF mutants in yeast to this compound underscores the compound's specific interaction with this class of proteins and their vital role in cellular processes.

Yeast Strain TypeARF-GEF StatusSensitivity to this compound (ES4)Key Implication
Wild TypeFunctionalBaseline SensitivityControl for ES4 effects
ARF-GEF MutantsDefectiveAltered SensitivityConfirms ARF-GEF as ES4 target
gea1p knockoutGEA2p presentComparable to Wild TypeRedundancy of GEA1p/GEA2p

Implications for Invasive Growth and Budding Patterns

Saccharomyces cerevisiae exhibits remarkable adaptability, including the ability to undergo morphological transitions to filamentous growth forms such as haploid invasive growth and diploid pseudohyphal growth. These transitions are typically induced under conditions of nutrient limitation and involve significant changes in cell morphology and polarity. neobioscience.comresearchgate.net

During haploid invasive growth, a notable alteration occurs in the budding pattern: cells switch from their characteristic axial budding (where new buds emerge adjacent to the previous bud scar) to a unipolar-distal pattern (where new buds form at the pole opposite the birth scar). neobioscience.com Filamentous growth is generally associated with cell elongation and the adoption of this unipolar budding pattern, leading to the formation of elongated cellular chains known as pseudohyphae. researchgate.net

Therefore, the inhibition of ARF-GEF activity by this compound is implicated in disrupting the precise membrane trafficking and polarity mechanisms that are essential for regulating normal budding patterns and facilitating the morphological changes required for invasive and filamentous growth in yeast. While direct experimental data on this compound's specific impact on yeast budding patterns or invasive growth is not explicitly detailed, the known fundamental roles of ARF-GEFs in cell polarity and membrane dynamics provide a strong mechanistic basis for these implications.

Advanced Research Methodologies Employing Endosidin4

Chemical Genetics Approaches to Decipher Cellular Processes

Chemical genetics utilizes small molecules to perturb or modulate protein functions within cells or whole organisms, providing a powerful alternative to classical genetic methods wikipedia.orgciteab.com. This approach is particularly advantageous as it allows for rapid, reversible, and tunable control over phenotypes, effectively circumventing issues such as mutant lethality or gene redundancy often encountered in genetic screens wikipedia.orgciteab.comxenbase.org.

Endosidin4 was initially identified through a chemical genetics screen conducted in Arabidopsis thaliana transcriptionfactor.orgnih.gov. Research has established ES4 as an inhibitor of eukaryotic ADP-ribosylation factor guanine (B1146940) nucleotide exchange factors (ARF-GEFs) transcriptionfactor.orgnih.govciteab.com. ARF-GEFs are crucial regulators of vesicle budding and play essential roles in various intracellular trafficking routes, including endocytosis, exocytosis, vacuolar targeting, recycling, and polar trafficking transcriptionfactor.orgnih.govciteab.com. By inhibiting these factors, ES4 has been instrumental in deciphering the complex network of endomembrane trafficking routes that are vital for the structural integrity, chemical homeostasis, and functionality of eukaryotic cells, including plant cells transcriptionfactor.orgnih.gov. For instance, ES4 has been shown to interfere with the activation-based membrane association of ARF1 GTPases transcriptionfactor.orgciteab.com. Furthermore, studies using Arabidopsis and Saccharomyces cerevisiae (yeast) mutants defective in ARF-GEFs have demonstrated altered sensitivity to ES4, confirming its specific mode of action on these proteins transcriptionfactor.orgnih.govciteab.com.

Live-Cell Imaging Techniques for Visualizing Endomembrane Dynamics

Live-cell imaging is a critical technique for observing the highly dynamic and rapid processes of the endomembrane system in real-time xenbase.org. The transient nature of vesicle formation, movement, and fusion within the endomembrane network necessitates methodologies that can capture these events as they unfold. This compound is employed in live-cell imaging studies to acutely perturb endomembrane dynamics, allowing researchers to visualize and analyze the consequences of ARF-GEF inhibition on various trafficking pathways transcriptionfactor.orgnih.govciteab.com. This approach provides valuable insights into the roles of ARF-GEFs in processes such as endocytosis and recycling, which occur within minutes xenbase.orgtranscriptionfactor.orgnih.gov.

Application with Fluorescent Protein Markers (e.g., PIN-GFP, FM4-64, BRI1-GFP, CLC2-GFP)

The use of fluorescent protein markers in conjunction with this compound in live-cell imaging provides detailed visual evidence of its effects on endomembrane dynamics:

PIN-GFP (e.g., PIN1-GFP, PIN2-GFP): PIN-FORMED (PIN) auxin transporters undergo continuous cycling between the plasma membrane and endosomes, a process crucial for polar auxin transport and plant development transcriptionfactor.orgnih.gov. ES4 treatment has been observed to reduce the number of PIN1-labeled Brefeldin A (BFA) bodies, which are intracellular agglomerations formed by internalized PIN1 proteins when recycling is inhibited transcriptionfactor.orgnih.gov. This indicates that ES4 affects PIN recycling. Furthermore, ES4 treatment leads to altered tonoplast staining patterns of PIN2-GFP and reduced vacuolar PIN2-GFP signals, suggesting an impact on the vacuolar trafficking pathway transcriptionfactor.orgnih.gov.

BRI1-GFP: The brassinosteroid receptor BRI1-GFP is another plasma membrane protein whose trafficking is regulated by endomembrane processes xenbase.org. While direct effects of ES4 on BRI1-GFP were not detailed in the provided information, related endosidin compounds, such as ES9-17 (an analog of Endosidin9), have been shown to inhibit the recruitment of plasma membrane-localized BRI1-GFP to BFA bodies, indicating their utility in studying receptor trafficking. Given ES4's role in ARF-GEF inhibition, which broadly affects endocytosis and recycling, it is a valuable tool for investigating the dynamics of such receptors.

CLC2-GFP: Clathrin Light Chain 2 (CLC2) is a component of the clathrin coat involved in clathrin-mediated endocytosis (CME). In CLC2-GFP marker lines, ES4 treatment resulted in a diminished signal at the plasma membrane and the formation of intracellular agglomerations, effects similar to those observed with BFA transcriptionfactor.orgnih.gov. This consistency aligns with ES4's role in inhibiting BFA-sensitive ARF-GEFs, which are involved in regulating vesicle budding and trafficking processes that impact clathrin-mediated pathways transcriptionfactor.orgnih.govciteab.com.

Biochemical Assays for Protein-Small Molecule Interaction (e.g., Drug Affinity Responsive Target Stability (DARTS) Assay)

Identifying the direct protein targets of small molecules is fundamental to understanding their cellular mechanisms of action. Biochemical assays provide experimental evidence for these interactions.

The Drug Affinity Responsive Target Stability (DARTS) assay is a prominent biochemical method used to detect direct protein-small molecule interactions transcriptionfactor.org. The principle behind DARTS is that when a small molecule binds to its target protein, it can induce a conformational change that increases the protein's resistance to proteolytic degradation. The assay involves incubating protein lysates with the small molecule, followed by limited digestion with proteases. The target protein's abundance is then assessed (e.g., by Western blot), with increased abundance in the presence of the small molecule indicating a direct interaction. A significant advantage of DARTS is its ability to use native, unmodified small molecules and to be applied to either purified proteins or complex total cell lysates.

ES4 has been successfully employed in DARTS assays to biochemically validate its direct binding to ARF-GEFs transcriptionfactor.org. Specifically, DARTS experiments demonstrated that ES4 stabilized BFA-sensitive ARF-GEFs, including GNOM, BIG1, BIG4, and BIG5, protecting them from protease-induced degradation transcriptionfactor.org. This direct biochemical evidence strongly supports that ES4 specifically targets a subset of SEC7 domain-containing ARF-GEFs transcriptionfactor.orgciteab.com.

Use in Mutant Analysis to Elucidate Gene Function and Redundancy

The study of genetic mutants is a cornerstone of molecular biology for elucidating gene function. However, classical genetic approaches can be limited by issues such as gene redundancy, where multiple genes perform similar functions, or by mutant lethality, which prevents the study of essential genes xenbase.orgnih.gov. Chemical genetics, by employing small molecules like ES4, offers a powerful means to overcome these challenges by providing conditional, tunable, and reversible control over protein function wikipedia.orgciteab.comxenbase.org.

In the context of this compound, mutant analysis has been crucial for confirming its mechanism of action and for dissecting the roles of specific genes in endomembrane trafficking transcriptionfactor.orgnih.gov. Researchers have tested the sensitivity of various Arabidopsis trafficking mutants to ES4 by measuring their root length after growth on ES4-supplemented medium transcriptionfactor.orgnih.gov. Notably, mutants defective in different ARF-GEFs, such as gnl1-2, gnl1-3, and ben1-2, exhibited heightened sensitivity to ES4 transcriptionfactor.orgnih.gov. These findings reinforce that ES4's mode of action is specifically related to SEC7-domain-containing ARF-GEFs transcriptionfactor.orgnih.gov. By applying ES4 to different genetic backgrounds, researchers can uncover the functional contributions of individual genes within redundant gene families (e.g., the BIG ARF-GEF family comprising BIG1, BIG2, BIG3, BIG4, and BIG5) that might otherwise be masked in single knockout mutants transcriptionfactor.orgnih.gov. This approach allows for a more nuanced understanding of gene function and the extent of functional overlap among paralogous genes.

Integration with Computational Approaches for Target Validation

The integration of experimental data with computational approaches is increasingly vital for comprehensive target identification and validation in chemical biology. Computational methods provide a powerful framework for predicting and characterizing binding sites, modeling protein dynamics, and analyzing large, complex datasets.

In the research involving this compound, computational approaches, particularly molecular docking simulations, have been employed to complement biochemical findings transcriptionfactor.orgciteab.com. These simulations have provided theoretical support and further confirmation that ES4 specifically targets SEC7 domain-containing ARF-GEFs transcriptionfactor.orgciteab.com. Molecular docking allows researchers to predict the preferred orientation of a small molecule when bound to a protein, offering insights into the molecular interactions at the binding site transcriptionfactor.orgciteab.com.

Beyond docking, computational strategies, including artificial intelligence (AI) and machine learning (ML), are used to analyze vast amounts of biological data, from genomic sequences to proteomic analyses, to identify and validate potential drug targets. The integration of ES4's experimental effects on cellular processes and protein interactions with computational modeling helps to validate the identified targets and refine the understanding of ES4's precise mechanism of action at a molecular level, contributing to a more complete picture of its biological activity transcriptionfactor.orgciteab.com.

Future Research Directions and Unresolved Questions

Elucidating the Structural Basis of ARF-GEF Inhibition by Endosidin4

A critical unresolved question pertains to the precise structural basis by which this compound inhibits ARF-GEFs. While biochemical approaches and docking simulations have confirmed that ES4 specifically targets the SEC7 domain of these enzymes, the high-resolution complex structure of ES4 bound to an ARF-GEF remains unreported nih.govmitotox.orgbldpharm.com. Current kinetic data suggest that ES4's inhibitory mechanism is not a simple competition with the ARF binding site but rather involves affecting a regulatory mechanism within the ARF-GEF complex mitotox.org.

Future research should prioritize obtaining high-resolution structural data, such as through X-ray crystallography or cryo-electron microscopy, of ES4 in complex with various ARF-GEF isoforms. Such structural insights would provide an atomic-level understanding of the binding pocket, the specific interactions between ES4 and the SEC7 domain, and any conformational changes induced upon binding. This information is essential for deciphering the exact allosteric or direct inhibitory mechanism of ES4, which could, in turn, inform the rational design of more potent or selective inhibitors.

Identifying Additional Downstream Effectors and Signaling Networks in Response to this compound Treatment

This compound broadly interferes with intracellular trafficking, including endocytosis, exocytosis, and vacuolar targeting, and specifically impedes the activation-based membrane association of ARF1 GTPases nih.govmitotox.orgbldpharm.com. In plants, ES4 treatment leads to significant developmental phenotypes, notably by altering the polar subcellular localization of PIN-FORMED (PIN) auxin transporters, which are crucial for auxin transport and plant development mitotox.orgbldpharm.com. While these broad effects are established, a comprehensive understanding of all downstream effectors and the complete signaling networks perturbed by ARF-GEF inhibition by ES4 is still nascent.

Future studies should employ advanced omics approaches, such as quantitative proteomics (e.g., phosphoproteomics to identify changes in protein phosphorylation, and global protein abundance profiling), and transcriptomics, to systematically map the cellular responses to ES4 treatment. This would help identify novel proteins and pathways that are directly or indirectly regulated by ARF-GEF activity. Furthermore, given that ES4 selectively interacts with some Arabidopsis ARF-GEF proteins but not others (e.g., GNL1 and GNL2 were not stabilized by ES4 in DARTS assays) mitotox.orgbldpharm.com, future research should focus on identifying the specific ARF-GEF isoforms that are most sensitive to ES4 and delineating their unique downstream signaling cascades. This differential sensitivity could reveal functional specialization among ARF-GEF family members.

Exploring Broader Biological Roles Across Eukaryotic Diversity

This compound has been primarily characterized in the model plant Arabidopsis thaliana and in yeast (Saccharomyces cerevisiae), where ARF-GEF mutants show altered sensitivity to the compound mitotox.orgbldpharm.com. ARF-GEFs and ARF GTPases are fundamental regulators of vesicle budding and intracellular membrane trafficking, processes that are highly conserved across all eukaryotic cells mitotox.orgbldpharm.com.

A significant area for future research involves exploring the biological roles of this compound across a wider spectrum of eukaryotic organisms. Investigating its effects in other plant species, diverse fungal lineages, protists, or even mammalian cell lines could reveal both conserved and divergent functions of ARF-GEFs and the trafficking pathways they regulate. This broader exploration would not only validate ES4 as a universally applicable chemical probe for ARF-GEF biology but also uncover species-specific adaptations or unique roles of these critical cellular processes in different biological contexts. Such comparative studies could highlight evolutionary pressures that have shaped the diversity and specialization of endomembrane systems.

Developing Analogues for Enhanced Specificity or Modified Activity

The utility of this compound as a chemical tool is evident, and its action is similar to, and in some cases, shows higher affinity than, the established ARF-GEF inhibitor Brefeldin A mitotox.org. However, like many chemical probes, ES4 may exhibit off-target effects or lack optimal specificity for particular ARF-GEF isoforms.

Future research should focus on the rational design and synthesis of this compound analogues. This effort would involve comprehensive structure-activity relationship (SAR) studies, ideally guided by the high-resolution structural information obtained from studies described in Section 6.1. The aim would be to develop novel compounds with improved specificity for desired ARF-GEF targets, enhanced potency, or modified pharmacokinetic properties (e.g., improved cellular permeability or stability). Developing such refined chemical probes would allow for more precise dissection of individual ARF-GEF functions and their contributions to specific cellular processes and developmental pathways, ultimately expanding the chemical toolbox available for cell biology research.

Q & A

Q. How can researchers avoid confirmation bias when interpreting this compound’s phenotypic effects?

  • Methodological Guidance : Use blinded scoring for phenotypic assessments (e.g., vesicle count). Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Perform power analyses to ensure adequate sample sizes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.